

4,4-Dimethylimidazolidin-2-one NMR analysis

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Compound of Interest

Compound Name: **4,4-Dimethylimidazolidin-2-one**

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An In-Depth Technical Guide to the NMR Analysis of **4,4-Dimethylimidazolidin-2-one**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in modern chemistry.^{[1][2]} This guide provides a comprehensive, field-proven methodology for the complete NMR spectral assignment of **4,4-Dimethylimidazolidin-2-one**, a representative cyclic urea. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, focusing instead on the strategic integration of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We will explore the causality behind experimental choices, establish a self-validating workflow for data interpretation, and present the findings with clarity and precision, ultimately delivering an unambiguous structural confirmation.

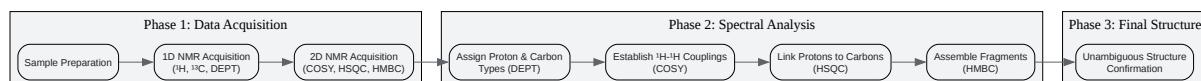
Introduction: The Molecule and the Method

4,4-Dimethylimidazolidin-2-one is a heterocyclic compound featuring a five-membered ring containing a urea functional group.^[3] Its symmetrical nature presents a valuable case study for illustrating fundamental NMR principles. The structural elucidation of such molecules is not merely an academic exercise; it is a critical step in chemical synthesis, reaction monitoring, and quality control within pharmaceutical and materials science.

The power of NMR spectroscopy lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.^{[2][4]} A multi-faceted

approach, employing a suite of NMR experiments, is essential to assemble a complete and validated structural picture from the ground up.

This guide will follow a logical workflow, from meticulous sample preparation to the final synthesis of all spectral data into a coherent structural assignment.



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Figure 1: A logical workflow for NMR-based structure elucidation.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on the quality of the sample. A meticulously prepared sample is the first step in a self-validating system.

Sample Preparation

This protocol is designed for the analysis of a small organic molecule (< 500 g/mol).

Methodology:

- Mass Measurement: Accurately weigh 5-10 mg of purified **4,4-Dimethylimidazolidin-2-one** for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5][6]
- Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its high polarity and ability to engage in hydrogen bonding, which often results in sharper N-H proton signals. Chloroform-d (CDCl₃) is another common alternative.

- Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]
- Homogenization: Gently agitate the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving sharp, well-resolved NMR signals.[5]
- Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7][8] Solid impurities will degrade spectral quality.
- Internal Standard: While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more precise chemical shift calibration ($\delta = 0.00$ ppm).[5][6]
- Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.

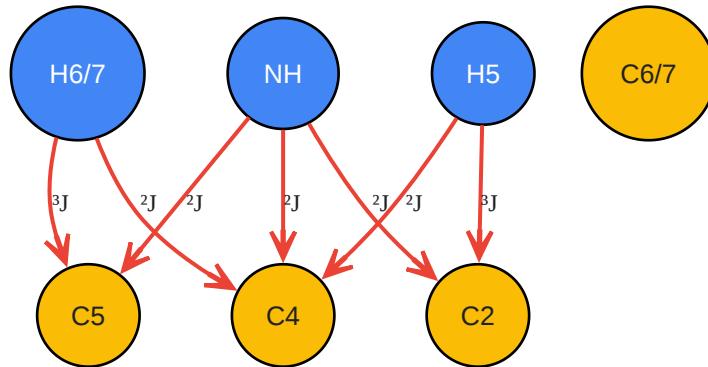
NMR Data Acquisition

The following are generalized acquisition parameters on a 400 MHz spectrometer. Instrument-specific optimization may be required.[9]

Experiment	Pulse Program	Number of Scans (NS)	Key Parameters	Purpose
¹ H NMR	zg30	16	D1: 2s, SW: 20 ppm	Provides proton count, chemical environment, and coupling information.
¹³ C{ ¹ H} NMR	zgpg30	1024	D1: 2s, SW: 240 ppm	Determines the number of unique carbon environments.
DEPT-135	dept135	256	J(C,H) = 145 Hz	Differentiates CH/CH ₃ (positive) from CH ₂ (negative) signals.
¹ H- ¹ H COSY	cosygppf	8	F2/F1 SW: 20 ppm	Identifies scalar-coupled protons (typically through 2-3 bonds).
¹ H- ¹³ C HSQC	hsqcedetgpsisp2 .2	4	F2(¹ H) SW: 20 ppm, F1(¹³ C) SW: 180 ppm	Correlates protons to their directly attached carbons (¹ JCH).
¹ H- ¹³ C HMBC	hmbcgpndqf	8	J(C,H) = 8 Hz	Correlates protons and carbons over multiple bonds (² JCH, ³ JCH), revealing connectivity.

Spectral Analysis and Interpretation

The structural puzzle is solved by systematically interpreting the data from each NMR experiment. For clarity, the atoms of **4,4-Dimethylimidazolidin-2-one** are numbered as shown below.



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Figure 3: Key HMBC correlations confirming the structure of **4,4-Dimethylimidazolidin-2-one**.

Consolidated Data Summary

The following table summarizes the expected and assigned NMR data for **4,4-Dimethylimidazolidin-2-one** in DMSO-d₆.

Position	Atom	¹ H δ (ppm), Mult. (Int.)	¹³ C δ (ppm)	DEPT-135	Key HMBC Correlation s from ¹ H
1, 3	N-H	~6.5, br s (2H)	-	-	C2, C4, C5
2	C=O	-	~160	Absent	-
4	C	-	~55	Absent	-
5	CH ₂	~3.0, s (2H)	~50	Negative	C2, C4
6, 7	CH ₃	~1.1, s (6H)	~25	Positive	C4, C5

Note: Chemical shifts (δ) are approximate and can vary based on solvent, concentration, and temperature.

Conclusion

The structural elucidation of **4,4-Dimethylimidazolidin-2-one** serves as a clear demonstration of a robust and systematic NMR analysis workflow. By integrating data from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, every atom and bond within the molecule can be accounted for and placed with confidence. The ¹H and ¹³C spectra provide an inventory of the atomic components, DEPT-135 confirms the carbon types, HSQC links protons to their parent carbons, and HMBC provides the long-range connectivity data necessary to assemble the complete molecular framework. This multi-technique approach ensures a high degree of scientific integrity, delivering an unambiguous and trustworthy structural assignment essential for research and development.

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